molecular formula C15H12INO4 B6227001 2-{[(benzyloxy)carbonyl]amino}-5-iodobenzoic acid CAS No. 1246999-38-1

2-{[(benzyloxy)carbonyl]amino}-5-iodobenzoic acid

Cat. No.: B6227001
CAS No.: 1246999-38-1
M. Wt: 397.2
InChI Key:
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Description

2-{[(benzyloxy)carbonyl]amino}-5-iodobenzoic acid is an organic compound with a complex structure that includes a benzyloxycarbonyl group, an amino group, and an iodobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(benzyloxy)carbonyl]amino}-5-iodobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the iodination of benzoic acid derivatives, followed by the introduction of the benzyloxycarbonyl group and the amino group through a series of reactions. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(benzyloxy)carbonyl]amino}-5-iodobenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-{[(benzyloxy)carbonyl]amino}-5-iodobenzoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[(benzyloxy)carbonyl]amino}-5-iodobenzoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group and the amino group play crucial roles in its reactivity and binding affinity. The iodine atom can participate in halogen bonding, influencing the compound’s overall behavior in biological and chemical systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(benzyloxy)carbonyl]amino}-2-(oxolan-3-yl)acetic acid
  • 2-{[(benzyloxy)carbonyl]amino}-2-(3-hydroxyphenyl)acetic acid

Uniqueness

Compared to similar compounds, 2-{[(benzyloxy)carbonyl]amino}-5-iodobenzoic acid is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where halogen bonding and other iodine-related interactions are important.

Properties

CAS No.

1246999-38-1

Molecular Formula

C15H12INO4

Molecular Weight

397.2

Purity

95

Origin of Product

United States

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